![molecular formula C17H16N2O3 B2779205 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211759-75-9](/img/structure/B2779205.png)
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
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Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Isoxazoles have been the subject of research in medicinal chemistry over the past decades .
Synthesis Analysis
Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can also be synthesized from alkynes and methyl ketones .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Antibacterial Agents
Benzofuran derivatives, including the compound , have been studied for their potential as antibacterial agents. The structural uniqueness of benzofuran allows for the synthesis of compounds that can target bacterial proteins essential for growth. For instance, the GlcN-6-P synthase is a target for antibacterial drugs due to its role in bacterial and fungal cell wall synthesis . The compound’s ability to bind with this enzyme could inhibit the growth of bacteria, making it a promising candidate for antibacterial drug development.
Antifungal Applications
Similar to their antibacterial properties, benzofuran derivatives are also explored for antifungal applications. The inhibition of enzymes like GlcN-6-P synthase can disrupt the metabolic pathways in fungi, leading to potential treatments for fungal infections .
Anticancer Activity
Benzofuran compounds have shown significant anticancer activities. They can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to interfere with cancer cell proliferation makes it a valuable area of research for anticancer therapies.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzofuran derivatives make them suitable for the treatment of pain and inflammation. By modulating inflammatory pathways, these compounds can provide relief from symptoms associated with chronic inflammatory diseases .
Antiprotozoal Properties
Benzofuran derivatives exhibit antiprotozoal activity, which is crucial in the treatment of diseases caused by protozoan parasites. This application is particularly important for developing new therapies against protozoal infections that are resistant to current treatments .
Antiviral Agents
The structural framework of benzofuran allows for the creation of compounds that can act as antiviral agents. These compounds can target specific stages of the viral life cycle, offering a pathway to treat viral infections, including those caused by hepatitis C virus .
Mechanism of Action
Safety and Hazards
As for the safety and hazards, it’s important to note that this product is not intended for human or veterinary use. It’s for research use only.
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(11-5-3-6-11)18-10-13-9-16(22-19-13)15-8-12-4-1-2-7-14(12)21-15/h1-2,4,7-9,11H,3,5-6,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZJGZVJWRDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide |
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